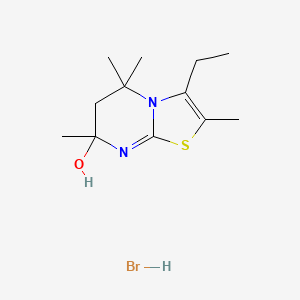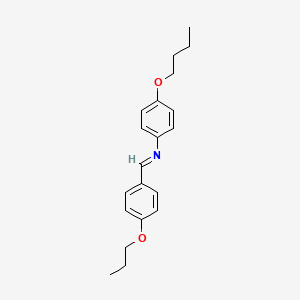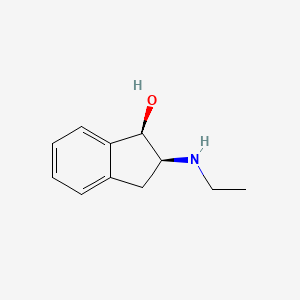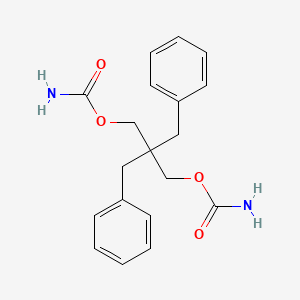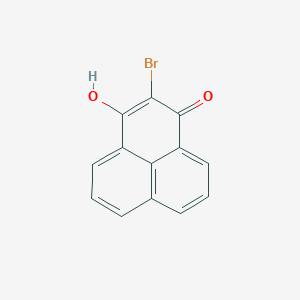
2-Bromo-3-hydroxy-1H-phenalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-hydroxy-1H-phenalen-1-one is an organic compound that belongs to the phenalenone family This compound is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the third position on the phenalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxy-1H-phenalen-1-one typically involves the bromination of 3-hydroxy-1H-phenalen-1-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-hydroxy-1H-phenalen-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-bromo-3-oxo-1H-phenalen-1-one.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenalenones, depending on the nucleophile used.
Oxidation Reactions: The major product is 2-bromo-3-oxo-1H-phenalen-1-one.
Reduction Reactions: Products include reduced forms of the original compound, such as 2-bromo-3-hydroxy-1H-phenalen-1-ol.
Applications De Recherche Scientifique
2-Bromo-3-hydroxy-1H-phenalen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-hydroxy-1H-phenalen-1-one depends on its specific application. In biological systems, the compound may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine atom and hydroxyl group play crucial roles in these interactions, facilitating binding to the target molecules and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-1H-phenalen-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1H-phenalen-1-one: Lacks the hydroxyl group, which reduces its potential for hydrogen bonding and other interactions.
2-Hydroxy-1H-phenalen-1-one:
Uniqueness
2-Bromo-3-hydroxy-1H-phenalen-1-one is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
18931-09-4 |
|---|---|
Formule moléculaire |
C13H7BrO2 |
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
2-bromo-3-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H7BrO2/c14-11-12(15)8-5-1-3-7-4-2-6-9(10(7)8)13(11)16/h1-6,15H |
Clé InChI |
HVZGTGBWFLKROJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=C(C(=O)C3=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


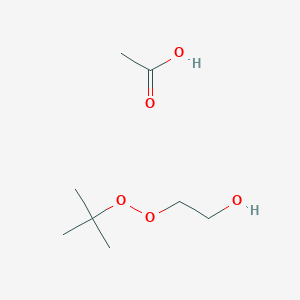
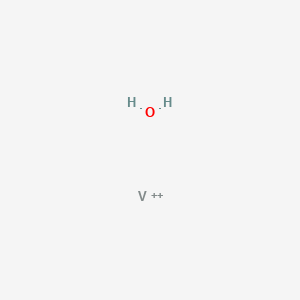

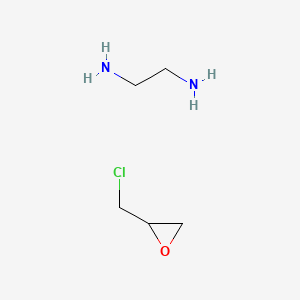
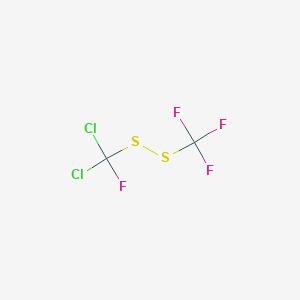
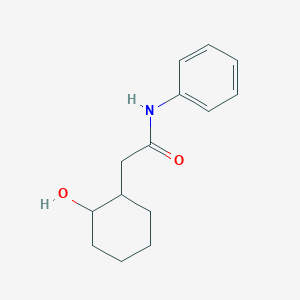
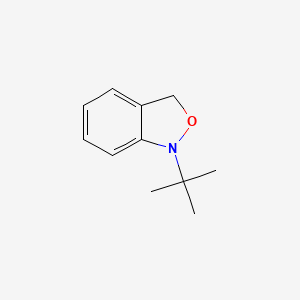
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
